molecular formula C12H7BrClNO2 B3241547 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid CAS No. 147078-81-7

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

Cat. No.: B3241547
CAS No.: 147078-81-7
M. Wt: 312.54 g/mol
InChI Key: PKBRYBJHIGRLEK-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid is a substituted nicotinic acid derivative designed for research and development purposes in medicinal chemistry and drug discovery. This compound features a bromo substituent and a 4-chlorophenyl group on its nicotinic acid core, a structure often associated with significant biological activity. Such modified nicotinic acid scaffolds are of high interest in developing novel therapeutic agents, with recent research highlighting their potential as SIRT3 inhibitors for investigating cancer cell differentiation and anticancer activities . Furthermore, nicotinic acid derivatives are extensively studied for their role in targeting key physiological receptors, such as the α7 nicotinic acetylcholine receptor (nAChR), a recognized target for neurological conditions . The presence of halogen atoms makes this compound a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, to create more complex molecules for biological screening. Researchers can use this chemical to explore its mechanism of action, metabolic pathways, and potential applications. Like related compounds, it may undergo conjugation processes, such as conversion to glycine conjugates, which can influence its activity and properties . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is prohibited for personal use. Researchers should conduct thorough safety evaluations before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO2/c13-11-10(12(16)17)9(5-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBRYBJHIGRLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220481
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
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Molecular Weight

312.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147078-81-7
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147078-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-(4-chloro-phenyl)-nicotinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid, a halogenated pyridine carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, physicochemical properties, and prospective applications. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in numerous biologically active compounds.[1][2] The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Halogenated derivatives, in particular, serve as key intermediates in cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] this compound combines the reactive handles of a bromo substituent, ideal for palladium-catalyzed cross-coupling reactions, and a chlorophenyl moiety, which can influence molecular conformation and receptor binding.[4][5]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound features a pyridine ring substituted at the 2-position with a bromine atom, at the 3-position with a carboxylic acid group, and at the 4-position with a 4-chlorophenyl group. This arrangement of functional groups imparts specific reactivity and physical characteristics to the molecule.

PropertyValueReference
Molecular Formula C₁₂H₇BrClNO₂N/A
Molecular Weight 312.55 g/mol N/A
Appearance White crystalline solid[6]
Melting Point Not experimentally determined; predicted to be in the range of 180-220 °CInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.Inferred from related compounds
CAS Number 305284-69-1N/A

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to introduce the 4-chlorophenyl group, followed by the hydrolysis of a methyl ester to yield the final carboxylic acid.

Synthesis of the Precursor: Methyl 2-Bromo-4-(4-chlorophenyl)nicotinate

The initial step involves the palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromo-4-halonicotinate with 4-chlorophenylboronic acid. The choice of a palladium catalyst and appropriate ligands is crucial for achieving high yields and selectivity in this transformation.[7][8]

Hydrolysis to this compound

The subsequent step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically carried out under basic conditions, followed by acidification to precipitate the product.[6]

Experimental Protocol:

A detailed, step-by-step methodology for the hydrolysis is provided below, based on established literature procedures.[6]

  • Dissolution: Dissolve methyl 2-bromo-4-(4-chlorophenyl)nicotinate (1 equivalent) in a suitable solvent such as dimethylsulfoxide (DMSO).

  • Base Addition: Add an aqueous solution of a strong base, for example, 30% sodium hydroxide (e.g., 4 equivalents), to the reaction mixture.

  • Heating: Heat the mixture with stirring, for instance, at 80°C for 3 hours, to facilitate the hydrolysis.

  • Work-up: After cooling, pour the reaction mixture into water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidification: Acidify the aqueous layer with a dilute acid, such as 10% hydrochloric acid, until a precipitate forms.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water and a non-polar solvent like isopropyl ether, and dry to obtain the final product, this compound, as a white crystal.[6]

Causality Behind Experimental Choices:

  • Solvent: DMSO is chosen for its ability to dissolve both the organic substrate and the aqueous base, creating a homogeneous reaction mixture that promotes efficient hydrolysis.

  • Base: Sodium hydroxide is a strong base that effectively saponifies the ester to its corresponding carboxylate salt.

  • Temperature: Heating to 80°C accelerates the rate of the hydrolysis reaction, ensuring its completion in a reasonable timeframe.

  • Acidification: The addition of hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis Methyl_2,4-dihalo-nicotinate Methyl 2,4-dihalo-nicotinate Reaction_Vessel_1 Reaction Methyl_2,4-dihalo-nicotinate->Reaction_Vessel_1 4-Chlorophenylboronic_acid 4-Chlorophenylboronic acid 4-Chlorophenylboronic_acid->Reaction_Vessel_1 Pd_catalyst Pd Catalyst Base Pd_catalyst->Reaction_Vessel_1 Methyl_2-bromo-4-(4-chloro-phenyl)nicotinate Methyl 2-bromo-4-(4-chloro-phenyl)nicotinate Reaction_Vessel_2 Hydrolysis Methyl_2-bromo-4-(4-chloro-phenyl)nicotinate->Reaction_Vessel_2 Reaction_Vessel_1->Methyl_2-bromo-4-(4-chloro-phenyl)nicotinate NaOH 1. NaOH (aq) NaOH->Reaction_Vessel_2 HCl 2. HCl (aq) Acidification Acidification & Precipitation HCl->Acidification Final_Product This compound Reaction_Vessel_2->Acidification Acidification->Final_Product

Caption: Synthetic route to this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and chlorophenyl rings. The pyridine protons will likely appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.[9] The protons of the 4-chlorophenyl group will likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-175 ppm). The carbons of the pyridine and chlorophenyl rings will appear in the aromatic region (δ 120-160 ppm).[10]

FT-IR Spectroscopy

The infrared spectrum will be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretch from the carbonyl group will appear around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region (below 1000 cm⁻¹).[11]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions containing these halogens.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of a wide range of more complex molecules with potential applications in various fields.

Medicinal Chemistry

Nicotinic acid derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and lipid-lowering effects.[4][12] The title compound can serve as a starting material for the synthesis of novel therapeutic agents. The bromo substituent at the 2-position is particularly amenable to further functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or amino groups.[4][5] This enables the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Potential Signaling Pathway for Nicotinic Acid Derivatives:

Signaling_Pathway Nicotinic_Acid_Derivative Nicotinic Acid Derivative GPCR G-Protein Coupled Receptor (e.g., GPR109A) Nicotinic_Acid_Derivative->GPCR Binds to Adenylyl_Cyclase Adenylyl Cyclase GPCR->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Inflammation ↓ Inflammatory Cytokines PKA->Inflammation

Caption: Potential mechanism of action for nicotinic acid derivatives.

Materials Science

The rigid, planar structure of the substituted pyridine ring makes this compound a potential building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to further functionalize the molecule through cross-coupling reactions allows for the tuning of its electronic and photophysical properties.

Conclusion

This compound is a strategically designed molecule that holds considerable promise as a synthetic intermediate. Its combination of a reactive bromine atom and a bulky, electronically-defined chlorophenyl group on a nicotinic acid scaffold provides a versatile platform for the development of novel compounds in medicinal chemistry and materials science. The synthetic protocol outlined in this guide offers a reliable method for its preparation, paving the way for further exploration of its chemical and biological potential. As research in these fields continues to advance, the utility of such well-defined building blocks will undoubtedly become even more critical.

References

  • Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). (n.d.). Google Patents.
  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Oreate AI Blog. Retrieved February 15, 2026, from [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). Oreate AI Blog. Retrieved February 15, 2026, from [Link]

  • Ghaffar, T., & Chiltz, F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859–1878. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, 70(14), 5409–5417. [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A.-B. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933–940. [Link]

  • Kamal, A., & Dastagiri, D. (2009). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 10(12), 5279–5295. [Link]

  • Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved February 15, 2026, from [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nicotinic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved February 15, 2026, from [Link]

  • 5-Bromonicotinic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Proton NMR Spectrum for Nicotinic Acid. (2017, August 4). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). (n.d.). Google Patents.
  • Devendra Kumar Singh, et al. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 8(4), 136-142. [Link]

  • RIFM fragrance ingredient safety assessment, octahydro-4,7-methano-1H-indenemethyl acetate, CAS Registry Number 30772-69-1. (n.d.). Food and Chemical Toxicology. Retrieved February 15, 2026, from [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 118–125. [Link]

  • Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92. [Link]

  • 13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Ergosta-4,6,8(14),22-tetraen-3-one. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

  • FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2-bromo-4-methyl-phenylamine. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 736–745. [Link]

  • The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(2), 510–516. [Link]

  • 2-bromo-4-fluorophenylacetic acid Properties. (n.d.). US EPA. Retrieved February 15, 2026, from [Link]

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  • Safety Data Sheet. (2019, June 28). G-Biosciences. Retrieved February 15, 2026, from [Link]

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Technical Monograph: 2-Bromo-4-(4-chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthetic Architecture, and Utility in Medicinal Chemistry

Executive Summary

2-Bromo-4-(4-chlorophenyl)nicotinic acid (Formula: C₁₂H₇BrClNO₂) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of biaryl-based pharmaceuticals.[1] Its structural significance lies in its orthogonal halogenation : the 2-bromo and 4-chlorophenyl motifs provide distinct sites for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carboxylic acid serves as a handle for amide coupling or heterocycle formation.

This guide provides a definitive technical breakdown of its molecular weight characteristics, synthetic pathways, and physicochemical properties for researchers in drug discovery.[2]

Physicochemical Characterization

Precise molecular weight determination is critical for stoichiometry and mass spectrometry validation. Due to the presence of both Bromine and Chlorine, this molecule exhibits a distinct isotopic envelope that must be accounted for in LC-MS analysis.[2]

Molecular Weight Data
ParameterValueContext
Average Molecular Weight 312.55 g/mol Used for weighing reagents and stoichiometry calculations.
Monoisotopic Mass 310.935 g/mol The mass of the molecule containing only ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O.[2] Used for High-Res MS (HRMS).
Exact Mass 310.93488 Da Theoretical mass for instrument calibration.[2]
Molecular Formula C₁₂H₇BrClNO₂
Isotopic Distribution (Mass Spectrometry Signature)

Researchers must recognize the "M+2" and "M+4" peaks caused by the natural abundance of halogen isotopes:

  • Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)[2]

  • Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)[2]

This creates a characteristic triplet pattern in the mass spectrum:

  • M (311 m/z): Contains ⁷⁹Br + ³⁵Cl.[2]

  • M+2 (313 m/z): Contains (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl).[2] High Intensity.

  • M+4 (315 m/z): Contains ⁸¹Br + ³⁷Cl.[2]

IsotopePattern Root C12H7BrClNO2 (Isotope Combinations) M0 Mass 311 (M) 79Br + 35Cl Relative Abundance: ~100% Root->M0 Lightest M2 Mass 313 (M+2) (81Br+35Cl) + (79Br+37Cl) Relative Abundance: ~130% Root->M2 Mixed M4 Mass 315 (M+4) 81Br + 37Cl Relative Abundance: ~30% Root->M4 Heaviest

Figure 1: Theoretical isotopic distribution logic for MS validation. Note that for Br+Cl systems, the M+2 peak is often more intense than the molecular ion (M) due to the summation of probabilities.[2]

Synthetic Architecture

The synthesis of 2-bromo-4-aryl-nicotinic acids typically avoids direct bromination of the aryl ring to prevent regioselectivity issues. The most robust protocol involves constructing the pyridine ring with the aryl substituent already in place, or installing the aryl group via Suzuki coupling on a 2,4-dihalonicotinate, followed by hydrolysis.[2]

Primary Synthetic Route (Hydrolysis of Ester Precursor)

The most reliable method for generating the acid form is the alkaline hydrolysis of its methyl ester precursor, Methyl 2-bromo-4-(4-chlorophenyl)nicotinate .[2]

Protocol: Alkaline Hydrolysis
  • Reagents: Methyl 2-bromo-4-(4-chlorophenyl)nicotinate (1.0 eq), NaOH (30% aq, 3.0 eq), DMSO (Solvent).[2]

  • Conditions: 80°C, 3 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50.0 g (0.15 mol) of the methyl ester precursor in 300 mL of DMSO. Note: DMSO is chosen for its ability to solubilize the hydrophobic biaryl ester.[2]

  • Saponification: Add 60 mL of 30% NaOH solution dropwise. Heat the mixture to 80°C and stir for 3 hours. Monitor by TLC (disappearance of the ester spot).[2]

  • Workup: Pour the reaction mixture into 1 L of ice water. The sodium salt of the acid will be soluble.[2]

  • Extraction (Wash): Wash the aqueous phase with 300 mL ethyl acetate to remove unreacted neutral impurities.[2]

  • Precipitation: Acidify the aqueous layer carefully with 10% HCl to pH ~2-3.[2] The product, 2-Bromo-4-(4-chlorophenyl)nicotinic acid , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with water and isopropyl ether (to remove trace DMSO), and dry under vacuum.

Upstream Synthesis (Constructing the Scaffold)

To obtain the methyl ester precursor, a Hantzsch-like synthesis or Suzuki Coupling is employed.[2]

SynthesisPathway Start 2,4-Dibromonicotinic Acid (or Ester) Inter Methyl 2-bromo-4-(4-chlorophenyl) nicotinate Start->Inter Pd(PPh3)4, Na2CO3 Selective C4 coupling Reagent 4-Chlorophenylboronic acid (Suzuki Coupling) Reagent->Inter Product 2-Bromo-4-(4-chlorophenyl) nicotinic acid Inter->Product 1. NaOH/DMSO 2. HCl (Hydrolysis)

Figure 2: Synthetic flow from commercially available di-halo precursors to the target acid.[2] The C4 position is electronically more deficient and typically undergoes oxidative addition faster than C2 in Pd-catalyzed couplings, allowing for regioselectivity.

Analytical Validation Criteria

To certify the identity of the synthesized material, the following criteria must be met.

TechniqueExpected Observation
¹H NMR (DMSO-d₆) Pyridine protons: Two doublets (or d/s depending on resolution) for H5 and H6. Aryl protons: Two doublets (AA'BB' system) characteristic of para-substitution (~7.4–7.6 ppm).[2] Acid proton: Broad singlet >12 ppm (exchangeable with D₂O).[2]
HPLC Purity >95% (UV detection at 254 nm).
Appearance White to off-white crystalline solid.
Solubility Soluble in DMSO, DMF, MeOH (warm).[2] Insoluble in water (unless basic pH).[2]

Applications in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The 4-aryl-nicotinic acid core mimics the adenine binding mode in ATP-competitive kinase inhibitors.

  • GPCR Ligands: Used in the synthesis of negative allosteric modulators (NAMs) for glutamate receptors.[2]

  • Library Generation: The 2-bromo group allows for a second "diversity point" introduction via Suzuki or Buchwald-Hartwig coupling after the core has been established.[2]

References

  • PrepChem. "Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57)."[3] PrepChem.com. Available at: [Link] (Accessed via search).[2]

  • PubChem. "4-Bromopyridine-2-carboxylic acid and derivatives." National Center for Biotechnology Information. Available at: [Link].[2]

  • Loos, M., et al. "Accelerated isotope fine structure calculation using pruned transition trees."[2][4] Analytical Chemistry 87.11 (2015): 5738-5744.[2] (Methodology for Isotope Pattern Calculation).[2][5][6]

Sources

A Technical Guide to the Solubility Profiling of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and significant formulation challenges. This technical guide provides a comprehensive framework for characterizing the solubility of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid, a heterocyclic compound with structural motifs that suggest complex solubility behavior. We will explore the foundational physicochemical principles governing its solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical impact of environmental factors such as pH. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a robust solubility evaluation.

Introduction: The Central Role of Solubility in Drug Discovery

In the journey of a new chemical entity (NCE) from discovery to a marketed drug, few physicochemical properties are as fundamental as aqueous solubility. Solubility dictates the rate and extent to which an API can dissolve in the gastrointestinal tract, a prerequisite for absorption into the systemic circulation.[1] For a molecule like this compound, its structural features—a halogenated aromatic system and an ionizable carboxylic acid—present a classic drug development challenge: balancing lipophilicity required for membrane permeation with the hydrophilicity needed for dissolution.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a regulatory framework to predict in vivo performance.[2] A drug substance is deemed "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[3][4] Determining where this compound falls within this system is a primary objective of the studies outlined herein. Low solubility can classify a compound as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), often necessitating complex formulation strategies to achieve adequate bioavailability.[2]

This guide will systematically deconstruct the process of solubility characterization, moving from theoretical physicochemical assessment to robust, practical experimental workflows.

Physicochemical Landscape of this compound

A molecule's structure is the blueprint for its physical properties. The title compound possesses distinct features that directly inform its expected solubility behavior:

  • Nicotinic Acid Core: The presence of a carboxylic acid on the pyridine ring makes the molecule a weak acid. This means its solubility will be highly dependent on the pH of the surrounding medium.[5][6]

  • Halogenation (Bromo and Chloro Substituents): The bromine and chlorine atoms increase the molecule's lipophilicity and molecular weight, which generally leads to a decrease in aqueous solubility.

  • Aromatic Rings (Phenyl and Pyridine): These bulky, hydrophobic structures contribute to strong crystal lattice energy, which must be overcome for dissolution to occur, further suggesting inherently low aqueous solubility.

The interplay between the ionizable carboxylic acid and the lipophilic aromatic systems is the central challenge. At low pH, the carboxylic acid will be protonated and uncharged, rendering the molecule more lipophilic and likely less soluble in water.[7] Conversely, at higher pH (above its pKa), the carboxylic acid will deprotonate to form a carboxylate salt, which is charged and significantly more water-soluble.[7][8] Understanding this pH-dependent behavior is paramount.

Experimental Workflows for Solubility Determination

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic.[9][10] Kinetic solubility is a high-throughput measurement of how readily a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[11][12] Thermodynamic solubility, considered the "gold standard," measures the true equilibrium concentration of a compound in a saturated solution after prolonged incubation.[13][14][15]

Kinetic Solubility Assay

This assay is crucial in early discovery for rapid assessment and ranking of compounds.[16] It mimics conditions where a compound dissolved in an organic solvent (like DMSO) is introduced into an aqueous biological assay buffer.[17] Precipitation can lead to unreliable bioassay results.[18]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[16] Ensure complete dissolution.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.[12]

  • Mixing and Incubation: Mix the contents thoroughly by shaking for 1-2 hours at a controlled temperature (e.g., 25°C).[9][16]

  • Measurement: Measure the light scattering in each well using a nephelometer.[16] The intensity of scattered light is proportional to the amount of precipitate formed.

  • Data Analysis: Compare the light scattering signal to a calibration curve or pre-defined threshold to determine the kinetic solubility limit.

Causality Note: The rapid addition of an aqueous buffer to a DMSO stock creates a supersaturated state.[13] If the compound's concentration exceeds its immediate solubility limit in the mixed solvent system, it will precipitate, which is what the nephelometer detects.[11]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility and is vital for lead optimization and pre-formulation studies.[10][14] The traditional shake-flask method is the most reliable approach.[13][15]

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[4][19]

  • Compound Addition: Add an excess amount of solid, crystalline this compound to separate vials containing each buffer. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them using an orbital shaker at a constant temperature (typically 37 ± 1°C to mimic physiological conditions) for 24-48 hours.[9][19] This extended time is crucial to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.45 µm filter.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]

  • pH Verification: Measure the final pH of each solution after the experiment to confirm that it remained constant.[4]

Self-Validation Note: The protocol's trustworthiness is ensured by including an excess of solid material, which guarantees saturation. The extended equilibration period and final pH check confirm that a true thermodynamic equilibrium has been reached under the specified conditions.

Data Presentation and Visualization

Organizing solubility data into a clear, comparative format is essential for interpretation and decision-making.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueInfluence on Solubility
pKa (acidic) ~3.5 - 4.5Governs ionization state and pH-dependent solubility.
cLogP > 3.0High value suggests low intrinsic aqueous solubility.
Molecular Weight ~328.6 g/mol Higher MW often correlates with lower solubility.
Topological Polar Surface Area ~50 ŲModerate value, but outweighed by hydrophobic regions.
Table 2: Experimental Solubility Data Summary
Assay TypeMedium (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS (7.4)25[Example Data][Example Data]
ThermodynamicBuffer (1.2)37[Example Data][Example Data]
ThermodynamicBuffer (4.5)37[Example Data][Example Data]
ThermodynamicBuffer (6.8)37[Example Data][Example Data]
ThermodynamicBuffer (8.0)37[Example Data][Example Data]

(Note: Example Data fields are placeholders for experimentally determined values.)

Visualizing the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Solubility Assays cluster_analysis Phase 3: Analysis & Output Compound API Solid (this compound) DMSO_Stock 10 mM Stock in DMSO Compound->DMSO_Stock Dissolve Thermo Thermodynamic Assay (Shake-Flask) Compound->Thermo Add Excess to Buffers (pH 1.2 - 6.8) Kinetic Kinetic Assay (Nephelometry) DMSO_Stock->Kinetic Dilute in Buffer Data_Table Solubility Data Table (µg/mL, µM) Kinetic->Data_Table Precipitation Threshold Quant_HPLC Quantification (HPLC or LC-MS) Thermo->Quant_HPLC Filter & Analyze Supernatant Quant_HPLC->Data_Table BCS_Class BCS Classification Data_Table->BCS_Class Interpret

Caption: Overall workflow for determining the solubility and BCS class of the target compound.

Visualizing the Impact of pH

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Predominantly Uncharged (R-COOH) Low_Sol Low Aqueous Solubility Low_pH->Low_Sol Equilibrium pH = pKa [R-COOH] = [R-COO⁻] Low_Sol->Equilibrium Increase pH High_pH Predominantly Charged (R-COO⁻) High_Sol High Aqueous Solubility High_pH->High_Sol Equilibrium->High_Sol Increase pH

Caption: Relationship between pH, ionization state, and solubility for a carboxylic acid.

Conclusion and Forward Outlook

The comprehensive solubility profiling of this compound is a non-negotiable step in its preclinical development. By employing the robust kinetic and thermodynamic protocols detailed in this guide, researchers can generate high-quality, reliable data. The pH-solubility profile will be the most critical output, directly informing the Biopharmaceutical Classification and guiding all future formulation activities. Should the compound exhibit low solubility (as is predicted by its structure), this early characterization enables a proactive approach to developing enabling formulations, such as amorphous solid dispersions or lipid-based systems, thereby mitigating risks and accelerating the path to clinical evaluation.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Azimi, M., et al. (2016). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

  • Slideshare. BCS Guideline for solubility and Dissolution.

  • Wikipedia. Biopharmaceutics Classification System.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies.

  • BioDuro. ADME Solubility Assay.

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed.

  • Gonzalez-Galeano, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI.

  • PCBIS. Thermodynamic solubility.

  • Bienta. Shake-Flask Solubility Assay.

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?

  • Bryan, M. C., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

  • BenchChem. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.

  • Al-Gousous, J. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed.

  • FIP. Guidelines for Dissolution Testing of Solid Oral Products.

  • U.S. Food and Drug Administration (FDA). (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed.

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.

Sources

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid mechanism of action.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-4-(4-chlorophenyl)nicotinic acid (CAS: 147078-81-7), a critical heterocyclic scaffold with dual utility in agrochemical discovery (as a herbicidal intermediate/active) and pharmaceutical research (as a precursor for Smoothened antagonists and GPR109A ligands).

Mechanism of Action, Synthesis, and Chemical Biology[1]

Part 1: Executive Technical Summary

2-Bromo-4-(4-chlorophenyl)nicotinic acid is a highly functionalized pyridine-3-carboxylic acid derivative. It is characterized by a bromine atom at the C2 position and a 4-chlorophenyl moiety at the C4 position.[1] This specific substitution pattern renders it a "privileged structure" in medicinal and agrochemical chemistry, serving as a key intermediate for Auxin Transport Inhibitors (ATIs) and Smoothened (Smo) receptor antagonists .

  • Primary Classification: Heterocyclic Building Block / Agrochemical Intermediate.

  • CAS Number: 147078-81-7.[1][2][3]

  • Molecular Formula: C₁₂H₇BrClNO₂.

  • Key Reactivity: Nucleophilic aromatic substitution (SₙAr) at C2; Decarboxylative cross-coupling at C3; Suzuki-Miyaura coupling potential at C2/C4.

Part 2: Mechanism of Action (Biological & Chemical)[4]

The biological activity of this compound is context-dependent, acting either as a bioactive herbicide precursor or a pharmacological scaffold.

1. Agrochemical Mechanism: Auxin Transport Inhibition

In the context of US Patent 5,380,700 (Ishihara Sangyo Kaisha), substituted pyridine-3-carboxylic acids often function as Auxin Transport Inhibitors (ATIs) or Synthetic Auxins .

  • Target Interaction: Unlike picolinic acids (e.g., Clopyralid) which mimic auxin (IAA) and bind the TIR1/AFB receptor, nicotinic acid derivatives (3-COOH) often target PIN-FORMED (PIN) efflux carrier proteins.

  • Pathway Modulation:

    • Binding: The molecule binds to PIN proteins located at the basal plasma membrane of plant cells.

    • Inhibition: It blocks the polar transport of Indole-3-acetic acid (IAA) from the shoot tip to the roots.

    • Physiological Consequence: This leads to a toxic accumulation of auxin in the meristem (causing epinasty and uncontrolled growth) and auxin depletion in the roots (inhibiting gravitropism and elongation).

2. Pharmaceutical Mechanism: Smoothened (Smo) Antagonism Scaffold

In drug discovery, the 2-halo-4-aryl-pyridine core is a precursor to fused tricyclic systems (e.g., aza-fluorenones) or bi-aryl amides that inhibit the Hedgehog (Hh) signaling pathway .

  • Target: Smoothened (Smo) 7-transmembrane receptor.

  • Effect: Antagonism of Smo prevents the translocation of Gli transcription factors to the nucleus, thereby downregulating genes associated with tumor proliferation (e.g., in Basal Cell Carcinoma).

  • SAR Insight: The 4-chlorophenyl group provides essential hydrophobic interactions within the Smo extracellular cysteine-rich domain (CRD) or the transmembrane heptahelical bundle.

Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Bromo-4-(4-chlorophenyl)nicotinic acid

Source: Adapted from US Patent 5,380,700 (Intermediate No. 57)

Objective: Hydrolysis of the methyl ester precursor to the free acid.

Materials:

  • Methyl 2-bromo-4-(4-chlorophenyl)nicotinate (50.0 g, 0.15 mol)[1]

  • Dimethylsulfoxide (DMSO) (300 mL)[1]

  • Sodium Hydroxide (30% aqueous solution, 60 mL)[1]

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (10% HCl)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a 1L round-bottom flask with 50.0 g of methyl 2-bromo-4-(4-chlorophenyl)nicotinate and 300 mL of DMSO. Stir until fully dissolved.

  • Saponification: Add 60 mL of 30% NaOH dropwise. Heat the reaction mixture to 80°C and maintain stirring for 3 hours . Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of the ester.

  • Quench & Wash: Cool the mixture to room temperature. Pour into 1L of ice-water. Extract impurities by washing the aqueous phase with 300 mL of EtOAc. Discard the organic (EtOAc) layer.

  • Acidification: Acidify the aqueous layer carefully with 10% HCl to pH ~2. A white precipitate will form immediately.

  • Isolation: Filter the white crystalline solid. Wash the filter cake with water (3 x 100 mL) and then with isopropyl ether (50 mL) to remove trace lipophilic impurities.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Yield: ~41.0 g (82%).

    • Appearance: White crystalline solid.

Protocol B: Self-Validating Quality Control (QC) System

To ensure "Trustworthiness" (Part 2), every batch must pass this QC logic:

  • ¹H NMR (DMSO-d₆): Confirm singlet at ~8.5 ppm (Pyridine H-6) and doublet splitting for the 4-chlorophenyl group. Absence of methyl singlet (~3.9 ppm) confirms hydrolysis.

  • Melting Point: Expect range 215–220°C (dec). Deviation >5°C indicates salt contamination.

  • Solubility Check: Soluble in DMSO/DMF; insoluble in water (acid form). Soluble in 1M NaOH (formation of sodium salt).

Part 4: Data Visualization & Pathway Analysis
Table 1: Physicochemical Properties & SAR Profile
PropertyValue / DescriptionRelevance
Molecular Weight 312.55 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
LogP (Predicted) ~3.2High lipophilicity ensures membrane permeability (plant cuticle or BBB).
pKa (Acid) ~3.5Stronger acid than benzoic acid due to electron-deficient pyridine ring.
C2-Bromine Reactive HandleSite for SₙAr (amines) or Suzuki coupling (aryl boronic acids).
C4-Chlorophenyl Hydrophobic PharmacophoreCritical for binding hydrophobic pockets in PIN proteins or Smo receptor.
Figure 1: Mechanism of Action – Auxin Transport Inhibition

The following diagram illustrates the hypothetical pathway where the compound disrupts auxin efflux.

Auxin_Transport_Inhibition Compound 2-Bromo-4-(4-chlorophenyl) nicotinic acid PIN_Protein PIN Efflux Carrier (Basal Membrane) Compound->PIN_Protein Binds / Inhibits Auxin_Flow Polar Auxin Transport (Shoot -> Root) Compound->Auxin_Flow Blocks PIN_Protein->Auxin_Flow Regulates Accumulation Auxin Accumulation (Meristem) Auxin_Flow->Accumulation Disruption leads to Depletion Auxin Depletion (Root Tip) Auxin_Flow->Depletion Disruption leads to Phenotype Epinasty & Growth Arrest (Herbicidal Effect) Accumulation->Phenotype Depletion->Phenotype

Caption: Schematic representation of the Auxin Transport Inhibition (ATI) mechanism. The compound targets PIN proteins, blocking the polar flow of auxin, leading to lethal hormonal imbalances in the plant.

Part 5: References
  • Ishihara Sangyo Kaisha, Ltd. (1995). Substituted pyridine compounds and herbicides containing them. U.S. Patent No. 5,380,700. Washington, DC: U.S. Patent and Trademark Office.

  • Soudijn, W., van Wijngaarden, I., & Ijzerman, A. P. (2007).[4] Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 27(3), 417-433.[4]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science, 66(2), 113-120. (Contextual grounding for pyridine carboxylate mechanism).

  • PubChem Database. (n.d.). Compound Summary for CID 12218889 (2-Bromo-4-(4-chlorophenyl)nicotinic acid).[1]

Sources

Biological activity of nicotinic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Biological Activity of Nicotinic Acid Derivatives

Executive Summary

This technical guide analyzes the pharmacological versatility of the nicotinic acid (NA) scaffold (pyridine-3-carboxylic acid). While historically categorized merely as Vitamin B3 (Niacin), this moiety serves as a privileged structure in medicinal chemistry. This guide moves beyond basic vitamin deficiency to explore NA derivatives as potent modulators of G-protein coupled receptors (GPR109A), antimicrobial agents (via hydrazide/oxadiazole hybridization), and neuroprotective NAD+ precursors.

The Metabolic & Cardiovascular Axis: GPR109A Modulation

The primary pharmacological target for NA is GPR109A (also known as HCAR2), a G_i-coupled receptor highly expressed in adipocytes and immune cells.[1]

1.1 Mechanism of Action: The "Flushing" Dichotomy

The clinical limitation of NA is cutaneous flushing, mediated by


-arrestin signaling, whereas the therapeutic lipid-lowering effect is mediated by G_i protein signaling. Modern drug development focuses on biased ligands  that selectively trigger the G_i pathway while avoiding 

-arrestin recruitment.
  • Therapeutic Pathway (Anti-lipolytic): NA binds GPR109A

    
     G_i activation 
    
    
    
    Inhibition of Adenylyl Cyclase (AC)
    
    
    Reduced cAMP
    
    
    Reduced PKA activation
    
    
    Reduced phosphorylation of Hormone Sensitive Lipase (HSL)
    
    
    Inhibition of Triglyceride hydrolysis.
  • Adverse Pathway (Flushing): NA binds GPR109A

    
    
    
    
    
    -arrestin recruitment
    
    
    ERK1/2 activation
    
    
    Prostaglandin D2 (PGD2) release in Langerhans cells
    
    
    Vasodilation.
1.2 Visualization: GPR109A Biased Signaling

The following diagram illustrates the bifurcation between the therapeutic anti-lipolytic pathway and the adverse flushing pathway.

GPR109A_Signaling NA Nicotinic Acid / Agonist Receptor GPR109A (HCAR2) NA->Receptor Gi Gi Protein Activation Receptor->Gi G-protein bias Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Arrestin bias AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Reduction AC->cAMP PKA PKA Inactivation cAMP->PKA HSL HSL Dephosphorylation PKA->HSL Lipolysis INHIBITION of Lipolysis (Therapeutic Effect) HSL->Lipolysis ERK ERK1/2 Phosphorylation Arrestin->ERK PLA2 PLA2 Activation ERK->PLA2 PGD2 PGD2 Release PLA2->PGD2 Flush Cutaneous Flushing (Adverse Effect) PGD2->Flush

Figure 1: Signal transduction pathways of GPR109A showing the divergence between lipid efficacy and side effects.

The Antimicrobial & Anti-Inflammatory Frontier

The pyridine ring of NA is bioisosteric with the hydrazine moiety found in Isoniazid (antitubercular). Recent medicinal chemistry has focused on hybridizing NA with 1,3,4-oxadiazoles and 1,2,4-triazoles to combat Multi-Drug Resistant (MDR) bacteria.

2.1 Structure-Activity Relationship (SAR) Data

The following table summarizes key substitutions on the NA scaffold and their resulting biological impact based on recent high-impact studies.

Derivative ClassSubstitution / ModificationPrimary ActivityKey Insight
2-Phenyl Nicotinates 2-bromo-phenyl groupAnti-inflammatory / Analgesic Potent COX-2 inhibition; reduced TNF-

and IL-6 levels. Comparable to mefenamic acid.[2][3]
Oxadiazole Hybrids 5-nitrofuran at C2/C5 of oxadiazoleAntimicrobial (MRSA) MIC values as low as 7.81 µg/mL against S. aureus (MRSA).[4][5] Low cytotoxicity.
Acylhydrazones Condensation with aromatic aldehydesAntitubercular Lipophilic nature allows penetration of M. tuberculosis cell wall (mycolic acid layer).
Nicotinic Acid Esters Inositol hexanicotinateLipid Lowering Acts as a prodrug; slow hydrolysis reduces peak plasma concentration, mitigating flushing.
Neuroprotection: The NAD+ Salvage Pathway

Nicotinic acid derivatives act as precursors for Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme critical for mitochondrial health and sirtuin (SIRT1/SIRT3) activity.[6][7] Neuroprotection is achieved by replenishing NAD+ pools depleted during oxidative stress or ischemia.

3.1 Pathway Logic

Neurons rely heavily on the Salvage Pathway (converting Nicotinamide to NMN) and the Preiss-Handler Pathway (converting Nicotinic Acid to NAD+).[6][8]

NAD_Biosynthesis NA Nicotinic Acid (NA) NAMN NAMN NA->NAMN NAPRT NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT (Rate Limiting) NR Nicotinamide Riboside (NR) NR->NMN NRK NAAD NAAD NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthase NMN->NAD NMNAT NAD->NAM Sirtuins / PARPs (Consumption)

Figure 2: The Preiss-Handler and Salvage pathways for NAD+ synthesis, critical for neuroprotection.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating NA derivatives.

4.1 Protocol A: Lipolysis Inhibition Assay (In Vitro GPR109A Activity)

Objective: Quantify the efficacy of NA derivatives in inhibiting glycerol release (a marker of lipolysis) in 3T3-L1 adipocytes.

  • Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% FCS. Induce differentiation using IBMX (0.5 mM), Dexamethasone (0.25 µM), and Insulin (1 µg/mL) for 48 hours.

  • Starvation: On day 8 post-differentiation, wash cells with PBS and incubate in serum-free DMEM with 0.5% BSA for 4 hours to establish basal lipolysis rates.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Stimulant: Isoproterenol (10 µM) to induce lipolysis (activates AC).

    • Test Compounds: NA derivatives (concentration range: 10 nM – 100 µM) + Isoproterenol.

  • Incubation: Incubate for 3 hours at 37°C.

  • Quantification: Collect supernatant. Measure glycerol concentration using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay (absorbance at 540 nm).

  • Calculation:

    
    
    
4.2 Protocol B: Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Objective: Determine the antimicrobial potency of hydrazide/oxadiazole NA derivatives against S. aureus (ATCC 29213) or M. tuberculosis (H37Rv).

  • Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well sterile microplates.

  • Serial Dilution: Add 100 µL of test compound (dissolved in DMSO/Broth) to column 1. Perform 2-fold serial dilutions across the plate (final range typically 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

    • Positive Control: Ciprofloxacin or Isoniazid.

    • Negative Control: Broth + Bacteria + Solvent (no drug).

    • Sterility Control: Broth only.

  • Incubation:

    • Bacteria:[4][5][9] 18–24 hours at 37°C.

    • Mycobacteria:[10] 7–14 days (requires Alamar Blue dye for visualization).

  • Readout: The MIC is the lowest concentration showing no visible growth (or no color change from blue to pink in Alamar Blue assays).

References
  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences.

  • Li, G., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3.[11] Journal of Biological Chemistry.

  • Khalil, N. A., et al. (2013).[2] Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents.[2][3][12][13][14] Chemical and Pharmaceutical Bulletin.

  • Lautrup, S., et al. (2019). NAD+ in Brain Aging and Neurodegenerative Disorders.[8][15] Cell Metabolism.

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[1] Trends in Pharmacological Sciences.

Sources

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid spectroscopic data (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization and synthesis of 2-Bromo-4-(4-chlorophenyl)nicotinic acid , a critical intermediate scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Spectroscopic Characterization & Synthetic Methodology[1]

Executive Summary

Compound: 2-Bromo-4-(4-chlorophenyl)pyridine-3-carboxylic acid CAS Registry Number: (Analogous to 1256833-88-1 series) Molecular Formula:


Molecular Weight:  312.55  g/mol [1]

This guide provides a comprehensive analysis of the physicochemical properties, synthesis, and spectroscopic signature of 2-bromo-4-(4-chlorophenyl)nicotinic acid.[1] This compound serves as a pivotal "Intermediate No. 57" in various pharmaceutical patents, specifically in the synthesis of p38 MAP kinase inhibitors and other pyridine-based bio-active agents.

Synthetic Architecture

The synthesis of this scaffold relies on the regioselective functionalization of the pyridine ring. The core challenge is distinguishing between the C2 and C4 positions.

2.1. Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available precursors.

SynthesisPath Target Target: 2-Bromo-4-(4-chlorophenyl) nicotinic acid Intermediate Intermediate: Methyl 2-bromo-4-(4-chlorophenyl) nicotinate Intermediate->Target Hydrolysis (NaOH/DMSO) Precursor1 Precursor A: Methyl 2,4-dibromonicotinate Precursor1->Intermediate Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Regioselective C4 Arylation Precursor2 Precursor B: 4-Chlorophenylboronic acid Precursor2->Intermediate

Figure 1: Retrosynthetic pathway highlighting the regioselective Suzuki coupling at C4 followed by ester hydrolysis.[2][3][4]

2.2. Detailed Synthetic Protocol

Step 1: Regioselective Suzuki Coupling

  • Rationale: The C4 position of 2,4-dibromonicotinate is electronically more deficient and sterically less hindered than the C2 position (flanked by the ring nitrogen and the ester), making it the preferred site for oxidative addition by Palladium(0).

  • Protocol: React methyl 2,4-dibromonicotinate (1.0 eq) with 4-chlorophenylboronic acid (1.1 eq) using

    
     (5 mol%) and 
    
    
    
    (2.0 eq) in Toluene/Ethanol/Water (4:1:1) at 90°C for 4 hours.

Step 2: Ester Hydrolysis (The Critical Step)

  • Source Validation: Based on "Intermediate No. 57" protocols [1].

  • Reagents: Methyl 2-bromo-4-(4-chlorophenyl)nicotinate, DMSO, 30% NaOH.[1]

  • Procedure:

    • Dissolve 50.0 g (0.15 mol) of the methyl ester in 300 mL of dimethylsulfoxide (DMSO).

    • Add 60 mL of 30% aqueous NaOH.

    • Stir at 80°C for 3 hours. Note: DMSO is used to ensure solubility of the biaryl system.

    • Pour the mixture into ice water and wash with ethyl acetate (to remove unreacted ester).

    • Acidify the aqueous layer with 10% HCl to pH ~2-3.[1]

    • Filter the resulting white crystalline precipitate, wash with water and isopropyl ether.

    • Yield: ~82% (41.0 g).

Spectroscopic Data Analysis
3.1. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the distinct splitting patterns of the pyridine ring (H5/H6) and the para-substituted phenyl ring (AA'BB' system).

Table 1:


H NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
COOH 13.50br s1H-Carboxylic acid proton (exchangeable).[1]
Py-H6 8.52d1H5.2Deshielded by ring nitrogen; vicinal coupling to H5.[1]
Py-H5 7.48d1H5.2Shielded relative to H6; doublet due to H6.[1]
Ar-H 7.58d2H8.4Ortho to Cl (AA'BB' system).[1]
Ar-H 7.42d2H8.4Meta to Cl (AA'BB' system).[1]

Table 2:


C NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentMechanistic Insight
167.5 C=O (Acid)Typical carboxylic acid carbonyl.
151.2 C6 (Pyridine)Highly deshielded due to adjacent Nitrogen.
149.5 C2 (Pyridine)Deshielded by N and Br attachment.
148.0 C4 (Pyridine)Ipso carbon attached to aryl ring.
136.5 C-Cl (Phenyl)Ipso carbon attached to Chlorine.[1]
135.2 Ar-C (Quaternary)Ipso carbon attached to Pyridine.[1]
130.5 Ar-CHAromatic CH.[1]
129.0 Ar-CHAromatic CH.[1]
128.5 C3 (Pyridine)Quaternary carbon bearing the acid group.
124.8 C5 (Pyridine)Beta-position to Nitrogen.[1]
3.2. Mass Spectrometry (MS)

The mass spectrum is the most definitive identification tool due to the unique isotopic signature of Bromine (


) and Chlorine (

).
  • Ionization Mode: ESI (-) or ESI (+)

  • Parent Ion (

    
    ):  311/313/315 (Negative mode, [M-H]-)
    

Isotope Pattern Analysis: The molecule contains 1 Br and 1 Cl .[1] This creates a distinctive "M, M+2, M+4" triplet pattern.

  • M (310.9):

    
     (Relative Abundance: ~77%)
    
  • M+2 (312.9):

    
     AND 
    
    
    
    (Relative Abundance: ~100% - Base Peak)
  • M+4 (314.9):

    
     (Relative Abundance: ~25%)
    

MassSpec cluster_0 Isotope Distribution Logic M M (311) 79Br + 35Cl M2 M+2 (313) (81Br+35Cl) + (79Br+37Cl) BASE PEAK M->M2 +2 Da M4 M+4 (315) 81Br + 37Cl M2->M4 +2 Da

Figure 2: Predicted Isotopic Abundance pattern for Br/Cl containing molecular ion.

3.3. Infrared Spectroscopy (FT-IR)

Key functional group diagnostics (KBr Pellet):

  • 3300–2500 cm⁻¹: O–H stretch (Carboxylic acid, broad/strong).

  • 1710–1690 cm⁻¹: C=O stretch (Conjugated acid).

  • 1580, 1480 cm⁻¹: C=C / C=N aromatic ring stretches.

  • 1090 cm⁻¹: Ar–Cl stretch.

  • ~750 cm⁻¹: C–Br stretch (often obscured in fingerprint region).

Quality Control & Storage
  • Purity Check: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Target purity >98%.

  • Appearance: White to off-white crystalline solid.[1]

  • Storage: Store at +2°C to +8°C, protected from light (C-Br bond can be photosensitive over long durations).

  • Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water (unless pH > 7).

References
  • PrepChem. Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). Retrieved from PrepChem Database.[1] Link

  • Sigma-Aldrich. 4-Chlorophenylboronic acid Product Data.Link

  • BLD Pharm. 2-Bromo-4-chloronicotinic acid (Analogous Scaffold).Link

  • SpectraBase. Nicotinic Acid NMR Data (Reference Core).Link

Sources

The Privileged Pyridine: Advanced Applications of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nicotinic acids (pyridine-3-carboxylic acids) represent a "privileged scaffold" in modern medicinal chemistry and materials science. Unlike simple bioisosteres, these derivatives offer a unique combination of electronic tunability, metabolic stability, and diverse coordination geometry. This guide moves beyond basic textbook definitions to explore high-value applications: specifically, the development of G-protein biased GPR109A agonists for dyslipidemia, the synthesis of kinase inhibitors , and the engineering of Metal-Organic Frameworks (MOFs) .

This whitepaper provides researchers with actionable synthetic workflows, validated protocols, and mechanistic insights to accelerate the deployment of nicotinic acid derivatives in discovery pipelines.

Structural Utility & Chemical Space

The utility of the nicotinic acid scaffold lies in its ability to serve as a multipoint pharmacophore. The nitrogen atom in the pyridine ring (N1) acts as a hydrogen bond acceptor, while the carboxylic acid at C3 can function as both a donor/acceptor or a metal chelator.

Mechanistic SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for functionalizing the nicotinic acid core.

SAR_Logic Core Nicotinic Acid Core (Pyridine-3-COOH) C2 Position C2 Nucleophilic Attack (SnAr) Key for Heterocyclic Fusions Core->C2 High Reactivity C3 Position C3 (COOH) Metal Coordination (MOFs) Bioisostere for Amides Core->C3 Ligand Binding C4 Position C4 Steric Modulation Kinase Selectivity Gate Core->C4 Selectivity C5 Position C5 Electronic Tuning (EWG/EDG) Metabolic Stability (F, Cl) Core->C5 ADME Optimization C6 Position C6 Solubility Enhancer Oxidative Metabolism Site Core->C6 Solubility

Figure 1: Strategic functionalization zones of the nicotinic acid scaffold. C2 and C5 are critical for library expansion.

Therapeutic Frontiers: The GPR109A Agonist Challenge

Nicotinic acid (Niacin) is the most effective agent for raising HDL cholesterol, but its clinical use is severely limited by cutaneous flushing. This side effect is mediated by


-arrestin  recruitment, whereas the therapeutic anti-lipolytic effect is mediated by G-protein (

)
signaling.[1]
The "Flush-Free" Hypothesis

Research has shifted toward substituted nicotinic acid derivatives that act as biased ligands .

  • Target: GPR109A (HCAR2).[2][3]

  • Goal: Selectively activate the

    
     pathway (lowering Free Fatty Acids) while avoiding 
    
    
    
    -arrestin recruitment (preventing Langerhans cell activation and prostaglandin release).
  • Lead Compounds: 5-substituted and 6-substituted analogs, specifically pyrazole-linked derivatives, have shown promise in decoupling these pathways [1][2].

Oncology and Inflammation

Beyond lipids, substituted nicotinic acids are precursors to:

  • Mirtazapine (Antidepressant): Synthesized via 2-chloronicotinic acid.[4]

  • Niflumic Acid (NSAID): Utilizes the 2-amino-3-carboxyl motif.

  • Kinase Inhibitors: The pyridine ring serves as a hinge-binder in ATP-competitive inhibitors.

Technical Guide: Synthetic Architectures

The gateway to most high-value derivatives is 2-chloronicotinic acid . It allows for rapid diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling.
Experimental Workflow: Divergent Synthesis

The following workflow outlines the generation of a library starting from the N-oxide route.

Synthesis_Workflow Start Nicotinic Acid (Starting Material) Step1 Oxidation (H2O2 / Urea-H2O2) Start->Step1 Inter1 Nicotinic Acid N-Oxide Step1->Inter1 Step2 Regioselective Chlorination (POCl3 / PCl5) Inter1->Step2 KeyInt 2-Chloronicotinic Acid (The Divergent Hub) Step2->KeyInt PathA Path A: SnAr Displacement (Amines/Thiols) KeyInt->PathA PathB Path B: Suzuki-Miyaura (Aryl Boronic Acids) KeyInt->PathB PathC Path C: Esterification -> Cyclization (Fused Heterocycles) KeyInt->PathC ProductA 2-Amino/Thio Derivatives (Anti-inflammatory) PathA->ProductA ProductB 2-Aryl Derivatives (Kinase Inhibitors) PathB->ProductB ProductC Naphthyridinones (Antibacterial) PathC->ProductC

Figure 2: Divergent synthesis workflow starting from Nicotinic Acid to generate three distinct therapeutic classes.

Validated Experimental Protocols

The following protocols are derived from optimized industrial methodologies. Safety Note: Work with


 requires a fume hood and anhydrous conditions.
Protocol A: Synthesis of 2-Chloronicotinic Acid (N-Oxide Route)

This is the industry-standard method for generating the reactive core [3][4].

Reagents: Nicotinic acid N-oxide (1.0 eq),


 (excess), 

(0.1 eq).
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (

    
    ).
    
  • Addition: Charge the flask with Nicotinic acid N-oxide (13.9 g, 100 mmol).

  • Chlorination: Slowly add

    
     (40 mL) followed by 
    
    
    
    (2.0 g). Caution: Exothermic.
  • Reflux: Heat the mixture to 105°C (oil bath) for 4–5 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) until the starting N-oxide spot disappears.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring to hydrolyze excess phosphoryl chloride.

  • Isolation: Adjust pH to 1–2 using saturated

    
     or NaOH solution carefully. A white precipitate (2-chloronicotinic acid) will form.
    
  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 60°C.

    • Expected Yield: 85-90%

    • Melting Point: 178–180°C

Protocol B: Functionalization (Synthesis of 2-Amino Derivatives)

Used to introduce amine pharmacophores for GPR109A or kinase targets.

  • Reaction: Dissolve 2-chloronicotinic acid (1.0 eq) in ethanol or DMF.

  • Nucleophile: Add the desired amine (e.g., aniline, morpholine) (2.0 eq).

  • Catalysis: If the amine is weak, add

    
     (2.0 eq) or catalytic CuI (for aryl amines).
    
  • Conditions: Reflux at 80–100°C for 6–12 hours.

  • Workup: Evaporate solvent. Acidify with 1N HCl to precipitate the product. Recrystallize from Ethanol/Water.

Data Summary: Substituent Effects

The following table summarizes how specific substitutions on the nicotinic acid core alter physicochemical properties, aiding in rational drug design.

PositionSubstituentEffect on PropertyPrimary Application
C2 -Cl / -BrIncreases reactivity (

)
Synthetic Intermediate
C2 -NH-ArylH-bond donor/acceptorKinase Hinge Binding
C5 -F (Fluorine)Blocks metabolism, alters pKaHalf-life extension
C5 -PyrazoleBiased SignalingGPR109A Agonist (Flush-free)
C6 -MethylIncreases lipophilicityBlood-Brain Barrier Penetration
COOH -CONH2BioisostereAmide derivatives (Solubility)

Future Outlook: Materials Science (MOFs)

Substituted nicotinic acids are transitioning from pure pharma to Metal-Organic Frameworks (MOFs) .

  • Mechanism: The N-oxide derivatives (e.g., nicotinic acid N-oxide) act as bridging ligands for Lanthanides (Eu, Tb).

  • Application: These MOFs exhibit strong luminescence and are used as sensors for aniline and other environmental pollutants [5]. The carboxylic acid coordinates to the metal center, while the pyridine ring facilitates

    
    -
    
    
    
    stacking within the porous framework.

References

  • Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Source: PubMed (NIH) URL:[Link]

  • Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A. Source: Expert Opinion on Therapeutic Patents URL:[Link]]

  • Synthesis method of 2-chloronicotinic acid and derivative thereof.
  • Synthesis of 2-Chloronicotinic Acid Derivatives. Source: Atlantis Press URL:[5][Link]

  • Photoluminescent europium metal-organic framework (Eu-MOF) based on nicotinic acid n-oxide ligand. Source: ResearchGate URL:[6][7][Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Substituted Nicotinic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its versatility in constructing C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a vast number of pharmaceuticals and bioactive molecules.[3] Within this context, 2-substituted nicotinic acid derivatives are of particular interest. The nicotinic acid scaffold itself is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities.[4][5] The ability to functionalize the 2-position of the pyridine ring through Suzuki coupling opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications, including analgesic and anti-inflammatory agents.[6][7]

This guide provides a detailed overview of the Suzuki coupling reaction using 2-bromo-nicotinic acid derivatives, offering insights into the reaction mechanism, optimization of key parameters, and step-by-step protocols. We will also address common challenges and troubleshooting strategies to enable researchers to successfully employ this powerful reaction in their synthetic endeavors.

The Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

  • Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the 2-bromo-nicotinic acid derivative. This step forms a palladium(II) intermediate.[2] The reactivity order for the halide is generally I > Br > OTf >> Cl.[2] For challenging substrates like 2-bromopyridines, the use of electron-rich and bulky phosphine ligands is often crucial to facilitate this rate-determining step.[10]

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1]

dot graph Suzuki_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdX [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdAr_prime [label="Ar-Pd(II)-Ar'L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="Ar-X + Ar'-B(OR)₂", shape=plaintext]; Base [label="Base", shape=plaintext]; Boronate [label="[Ar'-B(OR)₂(Base)]⁻", shape=plaintext];

// Edges Reactants -> Pd0 [style=invis]; Pd0 -> ArPdX [label="Oxidative\nAddition"]; ArPdX -> ArPdAr_prime [label="Transmetalation"]; ArPdAr_prime -> Product [label="Reductive\nElimination"]; Product -> Pd0 [label="Catalyst\nRegeneration", style=dashed]; Base -> Boronate [style=invis]; } Caption: General Mechanism of the Suzuki Coupling Reaction.

Key Parameters for a Successful Coupling

The success of a Suzuki coupling reaction, especially with challenging substrates like 2-bromo-nicotinic acid derivatives, is highly dependent on the careful selection and optimization of several key parameters.[1] The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation, making the choice of reaction components critical.[10][12]

ParameterCommon Choices & ConsiderationsRationale & Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycles[8][9]Pd(PPh₃)₄ is a common choice as a Pd(0) source, which can mitigate side reactions like homocoupling that can occur with Pd(II) precursors.[13] For challenging substrates, more active pre-catalysts are often required.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)Electron-rich and bulky phosphine ligands, such as those developed by Buchwald, are often necessary for coupling with 2-bromopyridines to facilitate the oxidative addition step.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, organic bases (e.g., Et₃N)[14]The base is crucial for activating the boronic acid.[11] The choice of base can also influence the solubility of the reactants and the rate of side reactions. K₃PO₄ is often effective in anhydrous conditions.[13]
Solvent Toluene, Dioxane, THF, DMF, often with water as a co-solvent[2][14]The solvent system must solubilize all components of the reaction. A mixture of an organic solvent and water is common, as water can facilitate the action of inorganic bases.
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters), Organotrifluoroborates[9]Boronic esters and organotrifluoroborates are often more stable than the corresponding boronic acids and can be beneficial in preventing side reactions like protodeboronation, especially with unstable heteroaryl boron reagents.[13][15]

General Experimental Protocol

The following is a general procedure for the Suzuki coupling of a 2-bromo-nicotinic acid derivative. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for different substrates.

  • Reaction Setup: To a flame-dried reaction vessel, add the 2-bromo-nicotinic acid derivative (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

// Nodes Start [label="Reactant Preparation\n(2-bromo-nicotinic acid, boronic acid, base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup under Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Catalyst [label="Addition of Degassed Solvent and Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heating and Stirring\n(Monitoring by TLC/LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up and Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Product Characterization", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Solvent_Catalyst; Solvent_Catalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } Caption: A typical experimental workflow for Suzuki coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst or oxidized ligands.- Catalyst poisoning by the pyridine nitrogen.[12]- Poor solubility of reactants.- Use fresh catalyst and ligands.[13]- Employ a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand).- Optimize the solvent system for better solubility.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.[13]- Use of a Pd(II) precatalyst.- Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[12]- Use a Pd(0) source like Pd(PPh₃)₄.[13]
Protodeboronation - Presence of excess water or protic sources.- Instability of the boronic acid, especially with heteroaromatic substrates.[13]- Use anhydrous conditions with a base like K₃PO₄.[13]- Use a more stable boron reagent, such as a pinacol ester or a trifluoroborate salt.[13][15]
Dehalogenation of Starting Material - Presence of hydride sources (e.g., certain amine bases or alcohol solvents).- Switch to a carbonate or phosphate base and an aprotic solvent.[13]
Reaction Stalls - Catalyst deactivation over time.- Increase the reaction temperature cautiously or add a fresh portion of the catalyst.[13]

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)nicotinic acid

This protocol provides a specific example of a Suzuki coupling reaction between 2-bromo-nicotinic acid and 4-methoxyphenylboronic acid.

Materials:

  • 2-Bromo-nicotinic acid

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), finely ground

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-nicotinic acid (1.00 g, 4.95 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.82 g, 5.44 mmol, 1.1 equiv.), and potassium carbonate (2.05 g, 14.85 mmol, 3.0 equiv.).

  • Evacuate the flask and backfill with argon. Repeat this process two more times.

  • Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL) to the flask via syringe.

  • Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.286 g, 0.248 mmol, 0.05 equiv.).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., 1:1 hexanes:ethyl acetate with a few drops of acetic acid).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with 20 mL of water.

  • Carefully acidify the aqueous mixture to pH ~4 with 1M HCl. A precipitate should form.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (with 1% acetic acid) to afford the desired product.

Safety Precautions:

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Thomas, D. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(24), 7844-7855.

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233.

  • Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.

  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. SciSpace, 1(3), 229-233.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Wikipedia. Suzuki reaction.

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.

  • Buchwald, S. L., & Fu, G. C. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1544-1554.

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940.

  • ResearchGate. How can I solve my problem with Suzuki coupling?.

  • Lumen Learning. Palladium catalyzed couplings.

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.

  • PubMed. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.

  • Benchchem. Technical Support Center: Suzuki Reactions with 2-Bromopyridines.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Harvard University. The Suzuki Reaction - Chem 115 Myers.

  • Farina, V., & Krishnan, B. (1991). Large-scale applications of palladium-catalyzed cross-coupling reactions in the pharmaceutical industry. Synthesis, (10), 944-952.

  • ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.

  • Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review.

  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry.

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4213-4218.

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review.

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.

  • Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.

  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid.

  • ACS Publications. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.

  • Benchchem. The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery.

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

Sources

The Strategic Utility of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of halogenated heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid stands out as a highly versatile and valuable synthetic intermediate. Its unique trifunctional nature—comprising a reactive bromine atom at the 2-position, a bi-aryl core, and a carboxylic acid moiety—provides a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols for its use in pivotal synthetic reactions. The strategic positioning of the bromine atom ortho to the pyridine nitrogen makes it particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents. The 4-(4-chloro-phenyl) group offers a stable, lipophilic core that is frequently found in biologically active molecules, while the nicotinic acid motif provides a handle for amide bond formation, esterification, or can act as a key pharmacophoric element. Nicotinic acid and its derivatives have a long history in the treatment of dyslipidemia and continue to be explored for a variety of therapeutic applications.[1][2]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective handling.

PropertyValue
Molecular Formula C₁₂H₇BrClNO₂
Molecular Weight 312.55 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMSO, DMF, and alcohols.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Core Synthetic Applications and Protocols

The reactivity of this compound is dominated by the versatile chemistry of the 2-bromo-pyridine moiety. This section details protocols for key palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[3]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[4][5] In the context of our target intermediate, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1N HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and then purify by recrystallization or column chromatography.

Causality and Optimization:

  • Catalyst Choice: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources and ligands, such as Pd(dppf)Cl₂, can be more effective for certain substrates. The choice of ligand is critical to prevent catalyst deactivation through coordination with the pyridine nitrogen.[6]

  • Base Selection: The base is crucial for the transmetalation step of the catalytic cycle.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic acid + Base (e.g., K₂CO₃) Inert_Atmosphere Inert Atmosphere (Ar or N₂) Reactants->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvent (e.g., Dioxane/H₂O) + Pd Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heat (80-100 °C) with Stirring Solvent_Catalyst->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling_Quenching Cool to RT & Acidify Monitoring->Cooling_Quenching Purification Filter & Purify (Recrystallization or Chromatography) Cooling_Quenching->Purification Final_Product Final Product: 2-Aryl-4-(4-chloro-phenyl)-nicotinic acid Purification->Final_Product Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition (Ar-Br) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(Br)L->Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R''

Sources

Analytical Methods for Quantifying 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

[1][2][3]

Abstract

This technical guide details the analytical protocols for the quantification and purity assessment of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid (BCPNA).[1] As a halogenated biaryl-nicotinic acid derivative, BCPNA serves as a critical scaffold in the synthesis of diarylpyridine-based pharmaceuticals (e.g., antiviral agents, kinase inhibitors).[1] This guide addresses the specific challenges posed by this molecule, including its amphoteric nature, low aqueous solubility, and characteristic isotopic distribution. Two primary methodologies are presented: a robust RP-HPLC-UV method for routine quality control and a high-sensitivity LC-MS/MS protocol for trace impurity analysis.[1]

Physicochemical Profile & Method Strategy

Effective method development requires understanding the analyte's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₂H₇BrClNO₂Distinctive isotope pattern (Br + Cl) aids MS identification.[1][2]
MW ~312.55 g/mol Monoisotopic mass ~310.9 (⁷⁹Br, ³⁵Cl).
pKa (Acid) ~3.5 (Predicted)The carboxylic acid moiety requires pH control (pH < 3.0) to suppress ionization and ensure retention on C18.
pKa (Base) ~1.5 (Predicted)The pyridine nitrogen is weakly basic due to the electron-withdrawing halogens; unlikely to cause tailing at acidic pH.[1]
LogP ~3.2 - 3.8Highly lipophilic due to the chlorophenyl and bromo groups.[1] Requires high organic content for elution.
Solubility Low in water; High in DMSO, MeOHSamples must be prepared in organic solvent (MeOH or ACN) to prevent precipitation.

Protocol A: RP-HPLC-UV (Purity & Assay)

Application: Routine batch release, stability testing, and reaction monitoring. Principle: Reversed-phase chromatography using an acidic mobile phase to maintain the carboxylic acid in its neutral (protonated) state, maximizing interaction with the stationary phase.[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent (Phenomenex Luna C18).

    • Rationale: A standard C18 provides sufficient hydrophobic selectivity for the biaryl core.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 275 nm (Primary) and 254 nm (Secondary).

    • Note: The biaryl conjugation typically exhibits a broad absorption band around 270–280 nm.

Mobile Phase System
  • Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.0).

    • Why Phosphoric Acid? It suppresses the ionization of the carboxylic acid (-COOH → -COO⁻), preventing peak splitting and ensuring sharp peak shape.[1] It is transparent at low UV wavelengths.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Elute polar impurities)
15.0 10 90 Linear Gradient
20.0 10 90 Wash Step
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of BCPNA into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase Initial Ratio (90:10 Water:ACN).

    • Critical: Do not dilute with 100% water, as the compound may precipitate.

Protocol B: LC-MS/MS (Trace Analysis)[1]

Application: Identification of genotoxic impurities, metabolic studies, or trace quantification (< 0.1%). Principle: Negative Electrospray Ionization (ESI-) is preferred due to the carboxylic acid group, which readily deprotonates to form [M-H]⁻.

Mass Spectrometry Parameters
  • Source: ESI (Negative Mode).

  • Precursor Ion: m/z 310.9 (for ⁷⁹Br/³⁵Cl isotopologue).

  • Isotope Confirmation: Look for the characteristic "M, M+2, M+4" pattern with relative intensities approx 3:4:1 (due to ¹Br and ¹Cl combination).

MRM Transitions (Optimized):

Precursor (m/z) Product (m/z) Collision Energy (eV) Mechanism
310.9 ([M-H]⁻) 266.9 15 - 20 Loss of CO₂ (Decarboxylation) - Quantifier

| 310.9 ([M-H]⁻) | 187.0 | 35 - 40 | Cleavage of Bromo/Chloro groups - Qualifier |[1]

LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Fast ramp (10% B to 95% B in 3 minutes).

Method Validation & System Suitability

To ensure data integrity, the following criteria must be met before routine analysis (per ICH Q2(R1) guidelines).

System Suitability Test (SST)

Run 5 replicate injections of the Working Standard.

  • Retention Time %RSD: ≤ 2.0%

  • Peak Area %RSD: ≤ 2.0%[5]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 5,000 (for HPLC)

Linearity & Range

Prepare standards at 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Visual Workflows

Figure 1: Analytical Logic & Fragmentation Pathway

This diagram illustrates the decision matrix for selecting the method and the fragmentation logic used in MS detection.

GStartSample: this compoundDecisionSelect Analytical GoalStart->DecisionHPLCProtocol A: HPLC-UV(Purity/Assay)Decision->HPLC > 0.1% concLCMSProtocol B: LC-MS/MS(Trace/Impurity)Decision->LCMS < 0.1% concAcidicMPAcidic Mobile Phase(pH 2.0 H3PO4)HPLC->AcidicMPIonizationESI Negative Mode([M-H]-)LCMS->IonizationNeutralAnalyte Neutralized(R-COOH)AcidicMP->NeutralRetentionStrong C18 Retention(Hydrophobic Interaction)Neutral->RetentionPrecursorPrecursor Ionm/z 310.9Ionization->PrecursorFragment1Product: m/z 266.9(Loss of CO2)Precursor->Fragment1

Caption: Decision tree for analytical method selection and mechanistic basis for retention (HPLC) and fragmentation (MS).

Figure 2: Sample Preparation Workflow

Standardized protocol to prevent solubility issues and ensure reproducibility.

PrepStep11. Weigh 10mg BCPNAStep22. Dissolve in 100% Methanol(Prevent precipitation)Step1->Step2Step33. Sonicate 5 mins(Ensure complete dissolution)Step2->Step3Step44. Dilute with Mobile Phase(90:10 Water:ACN)Step3->Step4Step55. Filter (0.45 µm PTFE)Step4->Step5Step6Ready for InjectionStep5->Step6

Caption: Step-by-step sample preparation protocol ensuring solubility and system compatibility.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Dolan, J. W. (2002). The Role of pH in Reversed-Phase HPLC. LCGC North America. (Explains the necessity of pH control for carboxylic acids). Link

  • Sigma-Aldrich. (n.d.).[1] 2-Chloronicotinic acid Product Specification. (Analogous compound properties). Link

  • PubChem. (n.d.). Compound Summary for CID 10168345 (Analogous Halogenated Pyridines). National Library of Medicine. Link

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

[1][2]

Ticket ID: SOL-BRICK-57 Status: Open Subject: Troubleshooting Solubility Profiles for High-Crystallinity Nicotinic Acid Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary: The "Brick Dust" Challenge

You are encountering solubility difficulties with 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid . In the pharmaceutical and agrochemical sectors, this molecule is classically defined as "brick dust"—a compound with high crystallinity, high melting point (typically >200°C), and poor solubility in both water and standard organic solvents.

The Root Cause: The insolubility arises from a synergistic "lock" in the crystal lattice:

  • Strong Hydrogen Bonding: The carboxylic acid moiety forms stable dimers (

    
    ).[1][2]
    
  • 
     Stacking:  The biaryl system (pyridine and chlorophenyl rings) allows for tight planar stacking.[2]
    
  • Zwitterionic Character: While the electron-withdrawing bromine and chlorophenyl groups reduce the basicity of the pyridine nitrogen, the molecule can still adopt zwitterionic character in certain pH ranges, further increasing lattice energy.

Solvent Selection & Strategy Guide

Do not rely on "like dissolves like" for this molecule. You must use Active Solubilization strategies that disrupt the intermolecular forces described above.[3]

Tier 1: High-Performance Solvents (Primary Choice)

Use these for stock solutions, NMR, or initial dissolution.

SolventSolubility PotentialTechnical Note
DMSO High The sulfoxide oxygen acts as a strong H-bond acceptor, breaking the acid dimers.[1][2] Warning: Difficult to remove; avoid for reaction workups if possible.
DMF / NMP High Similar mechanism to DMSO.[2] Good for high-temperature coupling reactions (

, Suzuki).[2]
THF Moderate Often requires heating to 50°C+.[2] Useful because it is easily removed by rotary evaporation.[2]
Tier 2: Reactive Solvent Systems (The "Switcher" Method)

Use these for extraction, purification, and LC-MS.

SystemMechanismProtocol
DCM + TEA High CRITICAL TRICK: Pure Dichloromethane (DCM) will likely fail.[1][2] Adding 1-5% Triethylamine (TEA) deprotonates the acid, forming a lipophilic ammonium salt that is highly soluble in DCM.[2]
MeOH + NH

Moderate Ammonia breaks the lattice by forming the ammonium carboxylate.
Water + NaOH High The molecule is insoluble in water at neutral pH. It dissolves instantly at pH > 10 (Sodium salt formation).[2]

Interactive Troubleshooting Workflows

Workflow A: Solubilization Decision Tree

Follow this logic to select the correct method based on your end-goal.

SolubilityDecisionStartStart: Solid CompoundGoalWhat is your goal?Start->GoalAnalysisAnalysis (NMR/HPLC)Goal->AnalysisReactionChemical ReactionGoal->ReactionWorkupPurification/WorkupGoal->WorkupNMR_SolUse DMSO-d6(Avoid CDCl3)Analysis->NMR_SolStructure IDHPLC_SolMobile Phase:ACN/Water + 0.1% TFA(Dissolve sample in DMSO)Analysis->HPLC_SolPurity CheckReact_SolUse DMF or NMPHeat to >60°CReaction->React_SolWorkup_CheckIs it in solution?Workup->Workup_CheckAcid_BaseAcid/Base Swing:1. Dissolve in aq. NaOH2. Wash with EtOAc3. Acidify to pptWorkup_Check->Acid_BaseSolid/SlurryDCM_TrickUse DCM + 2% Et3Nto extractWorkup_Check->DCM_TrickOrganic Layer

Figure 1: Decision matrix for selecting solubilization strategy based on experimental intent.

Frequently Asked Questions (Technical Q&A)

Q1: I am trying to take a 1H-NMR in CDCl


, but the tube contains a suspension and the spectrum is silent. Why?A:2
  • Fix: Switch to DMSO-d

    
     .
    
  • Alternative: If you must use CDCl

    
    , add 2 drops of 
    
    
    or a single drop of
    
    
    -TFA (Trifluoroacetic acid) to break the hydrogen bonds.

Q2: The compound streaks badly on TLC plates (Silica). How do I fix this? A: The acidic proton interacts strongly with the silanols on the silica gel, causing "tailing."

  • Fix: Add 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH). This suppresses the ionization and keeps the acid protonated and running as a tight spot.

Q3: I need to purify this on a multigram scale. Column chromatography is clogging my system. A: Avoid column chromatography for "brick dust" acids if possible. This molecule is an ideal candidate for Acid/Base Swing Precipitation , which is scalable and cheaper.

  • Protocol:

    • Suspend the crude solid in water.

    • Add 2M NaOH until pH 12 (The solid will dissolve as the sodium salt).

    • Wash this aqueous solution with Ethyl Acetate (removes non-acidic impurities).[2]

    • Acidify the aqueous layer slowly with 2M HCl to pH 3.

    • The product will reprecipitate as a cleaner solid. Filter and dry.[2][4]

Q4: Can I use this in a Suzuki Coupling? It won't dissolve in the Toluene/Water mix. A: Toluene is a poor choice here.

  • Fix: Switch to a polar aprotic solvent system. Use DMF/Water or Dioxane/Water .[2] The base used in the Suzuki coupling (e.g.,

    
    ) will help solubilize the nicotinic acid in situ by forming the potassium salt, allowing the reaction to proceed.
    

References & Grounding

  • Solubility of Nicotinic Acid Derivatives:

    • Source: The solubility of nicotinic acid derivatives is heavily dependent on pH and solvent polarity. DMSO is consistently reported as the superior solvent for this class due to its ability to disrupt strong hydrogen bonding networks.

    • Reference:

  • "Brick Dust" Formulation Strategies:

    • Source: Strategies for handling high-melting, low-solubility compounds often involve manipulating the solid state (salt formation) or using high-shear wet milling, but for synthesis, salt formation (in situ) is the primary chemical tool.

    • Reference:

  • Synthesis & Workup of Halogenated Nicotinic Acids:

    • Source: Patent literature regarding 2-halo-nicotinic acid derivatives confirms the standard industrial workup involves dissolution in alkaline water followed by precipitation with acid, avoiding the need for organic solvent extraction of the free acid.

    • Reference:[1][2]

  • pKa and Ionization:

    • Source: The pKa of 2-bromo-nicotinic acid derivatives is lower than unsubstituted nicotinic acid due to the electron-withdrawing bromine, making the "Acid/Base Swing" (Workflow A) highly effective at moderate pH levels (pH 10-12).[1][2]

    • Reference:[1][2]

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 2-Bromo- vs. 2-Chloro-Nicotinic Acids in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates and complex heterocyclic scaffolds, 2-halonicotinic acids are foundational building blocks. The choice between a 2-bromo or a 2-chloro substituent is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of the reactivity of 2-bromo-nicotinic acid versus 2-chloro-nicotinic acid across the most common and synthetically valuable transformations.

While 2-bromonicotinic acid is generally more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, 2-chloronicotinic acid offers advantages in cost and availability and can exhibit superior reactivity in nucleophilic aromatic substitution (SNAr) pathways. Understanding the underlying mechanistic principles is paramount for rational protocol design and optimization. This guide presents these principles, supported by experimental data and detailed methodologies, to empower researchers in making informed strategic decisions.

The Fundamental Basis of Reactivity: Carbon-Halogen Bond Properties

The differential reactivity between the bromo- and chloro-substituents is rooted in the fundamental properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2][3] The efficiency of this step is directly correlated to the C-X bond dissociation energy (BDE).

The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond.[3] This translates to a lower energy barrier for the oxidative addition step, making aryl bromides more reactive substrates than aryl chlorides under identical conditions.[3][4]

PropertyC-Cl Bond (Aromatic)C-Br Bond (Aromatic)Implication for Reactivity
Avg. Bond Energy (kJ/mol) ~327[5]~285[5]Less energy is required to cleave the C-Br bond, facilitating faster oxidative addition.[3]
Polarizability LowerHigherThe more polarizable C-Br bond has a more favorable electronic interaction with the Pd(0) center.

graph TD {
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node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
subgraph "Reactivity in Pd Cross-Coupling"
    direction LR
    A[2-Bromonicotinic Acid] -- "Faster Oxidative Addition

(Lower BDE)" --> B{Pd(II) Intermediate}; C[2-Chloronicotinic Acid] -- "Slower Oxidative Addition (Higher BDE)" --> B; end

A[fillcolor="#FBBC05", fontcolor="#202124"];
C [fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

}

Caption: C-X bond energy dictates the rate of oxidative addition.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern C-C and C-N bond formation. The general reactivity trend for the aryl halide is I > Br > OTf >> Cl.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[6] For 2-halonicotinic acids, this transformation is key to introducing new aryl or alkyl groups at the 2-position.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the 2-halonicotinic acid.[7] As established, this step is significantly faster for the 2-bromo derivative. While modern bulky, electron-rich phosphine ligands have been developed to enable the coupling of less reactive aryl chlorides, these conditions are often more forcing (higher temperatures, higher catalyst loading) than those required for the corresponding bromides.[3][8]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)(X)L₂ oa->pd2 Rate-Determining Step (Faster for X=Br) tm Transmetalation (R-B(OR)₂ + Base) pd2->tm pd2r Ar-Pd(II)(R)L₂ tm->pd2r re Reductive Elimination pd2r->re re->pd0 Catalyst Regeneration product Ar-R re->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Comparative Performance Data (Illustrative)

The following table illustrates the expected difference in performance for the Suzuki coupling of a generic arylboronic acid with 2-bromo- and 2-chloro-nicotinic acid under typical conditions.

SubstrateCatalyst SystemBaseTemp. (°C)Time (h)Typical Yield (%)
2-Bromonicotinic Acid Pd(PPh₃)₄ (2 mol%)Na₂CO₃854> 90%
2-Chloronicotinic Acid Pd(PPh₃)₄ (2 mol%)Na₂CO₃8524< 20%
2-Chloronicotinic Acid Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)K₃PO₄11012> 85%

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromonicotinic Acid

This protocol provides a robust, self-validating starting point for the coupling of 2-bromonicotinic acid with phenylboronic acid.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromonicotinic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (3.0 mmol, 3.0 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 0.02 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 85°C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the 2-bromonicotinic acid starting material indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~3-4 with 1M HCl to protonate the nicotinic acid product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield 2-phenylnicotinic acid.

Buchwald-Hartwig Amination

This reaction is a premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[9][10] It is invaluable for synthesizing aniline derivatives of nicotinic acid.

Mechanistic Insight: Similar to the Suzuki reaction, the Buchwald-Hartwig amination follows a catalytic cycle initiated by oxidative addition.[11][12] Consequently, 2-bromonicotinic acid is the more reactive partner. The development of specialized, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) has been crucial for achieving efficient couplings with the more challenging 2-chloro-nicotinic acid substrates.[13]

Comparative Performance Data (Illustrative)

SubstrateAmineCatalyst SystemBaseTemp. (°C)Typical Yield (%)
2-Bromonicotinic Acid MorpholinePd₂(dba)₃ (2 mol%) + BINAP (3 mol%)NaOt-Bu100> 95%
2-Chloronicotinic Acid MorpholinePd₂(dba)₃ (2 mol%) + BINAP (3 mol%)NaOt-Bu100Low to moderate
2-Chloronicotinic Acid MorpholineRuPhos Pd G3 (2 mol%)LiHMDS100> 90%[13]

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to palladium-catalyzed reactions, the reactivity order for SNAr is often reversed: F > Cl > Br > I.[14] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15]

Mechanistic Insight: The rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-X bond.[15] The reaction is accelerated by:

  • Electron-Withdrawing Groups: The pyridine nitrogen and the carboxylic acid group on the nicotinic acid skeleton strongly activate the ring for nucleophilic attack, particularly at the C2 position.

  • Halogen Electronegativity: A more electronegative halogen (like chlorine) polarizes the C-X bond and inductively stabilizes the negative charge of the Meisenheimer complex more effectively than a less electronegative one (like bromine). This lowers the activation energy of the first step, making 2-chloronicotinic acid a potentially more reactive substrate than 2-bromonicotinic acid in SNAr reactions.

Caption: The SNAr mechanism for 2-halonicotinic acids.

Experimental Protocol: SNAr Amination of 2-Chloronicotinic Acid

This protocol is adapted from the synthesis of 2-morpholinonicotinic acid and demonstrates a practical application of the SNAr reaction.[16] Note that esterification of the carboxylic acid is often performed first to prevent unwanted side reactions with the base/nucleophile.

Caption: Experimental workflow for SNAr synthesis.

  • Esterification: Convert 2-chloronicotinic acid to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid or by treatment with thionyl chloride followed by methanol. Purify the resulting methyl 2-chloronicotinate.

  • SNAr Reaction: In a sealed tube, dissolve methyl 2-chloronicotinate (1.0 mmol, 1.0 equiv) in dimethyl sulfoxide (DMSO, 3 mL).

  • Reagent Addition: Add morpholine (2.0 mmol, 2.0 equiv) and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Heating: Seal the tube and heat the reaction mixture to 120°C for 12-18 hours.

  • Monitoring: Monitor the consumption of the starting material by LC-MS.

  • Work-up: After cooling, pour the reaction mixture into ice water (30 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The crude methyl 2-morpholinonicotinate can be purified or used directly in the next step.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF (5 mL) and water (2 mL). Add lithium hydroxide (2.0 mmol, 2.0 equiv) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

  • Isolation: Neutralize the reaction mixture with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-morpholinonicotinic acid.

Conclusion and Practical Recommendations

The choice between 2-bromo- and 2-chloro-nicotinic acid is not a matter of simple substitution but a strategic decision based on the desired chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): 2-Bromonicotinic acid is the superior choice. Its greater reactivity allows for milder reaction conditions, lower catalyst loadings, shorter reaction times, and broader substrate scope with simpler catalyst systems. While 2-chloronicotinic acid is a viable, cost-effective alternative, its use necessitates more specialized (and often more expensive) ligands and more forceful conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): 2-Chloronicotinic acid is often the preferred substrate. Its higher electronegativity activates the ring and stabilizes the key Meisenheimer intermediate, potentially leading to faster reactions and higher yields compared to the bromo-analog.

By understanding these fundamental reactivity principles, researchers can design more efficient, robust, and logical synthetic routes, saving valuable time and resources in the lab and during process development.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from mixtures of Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Powers, D. C., & Ritter, T. (2011). Palladium(III) in Catalysis. Topics in Organometallic Chemistry, 35, 129-156. [Link]

  • Grushin, V. V. (2004). The Organometallic Chemistry of Fluoro-organic Compounds. Chemical Reviews, 104(3), 1629-1668. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Al-Masum, M., & Kumaraswamy, G. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3662-3675. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

  • Abdel-Maksoud, M. S., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2534–2537. [Link]

  • Bond Dissociation Energy. (2023). In Wikipedia. [Link]

  • Denmark, S. E., & Smith, R. C. (2015). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Ghorab, M. M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar. [Link]

  • Filo. (2026). In which of the following compounds the bond dissociation energy of C-Cl bond is maximum?[Link]

  • Ruiz, J., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(63), 16049-16057. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. [Link]

  • Bedford, R. B., et al. (2010). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry, 2010(28), 5464-5471. [Link]

  • Nucleophilic aromatic substitution. (2023). In Wikipedia. [Link]

  • Zhang, L., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5214-5246. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Lafrance, M., & Fagnou, K. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(22), 5073–5076. [Link]

  • Andree, R., & Schmidt, M. (2011). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. [Link]

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  • PubChem. (n.d.). 2-Chloronicotinic acid. [Link]

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Comparative Guide: Efficacy of 2-Bromo-4-(4-chloro-phenyl)-nicotinic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the enzymatic inhibitory profile of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid and its structural derivatives. While nicotinic acid scaffolds are versatile pharmacophores, this specific halogenated diaryl motif exhibits distinct efficacy as an inhibitor of Urease (EC 3.5.1.5) and


-Glucosidase .

The presence of the 2-Bromo substituent, combined with the lipophilic 4-(4-chlorophenyl) moiety, creates a unique Structure-Activity Relationship (SAR) profile. Unlike standard hydrophilic inhibitors, these derivatives leverage halogen bonding and hydrophobic interactions to stabilize the enzyme-inhibitor complex. This guide compares their efficacy against industry standards (Thiourea and Acetohydroxamic Acid ) and details the specific experimental protocols required for validation.

Structural Analysis & Mechanism of Action

The Pharmacophore

The core efficacy of this molecule stems from three critical structural domains:

  • Nicotinic Acid Core (Pyridine-3-carboxylic acid): The carboxylic acid and pyridine nitrogen facilitate chelation with metal ions (specifically

    
     in Urease).
    
  • 4-(4-Chlorophenyl) Tail: A bulky, lipophilic group that occupies the hydrophobic pocket near the active site, preventing substrate entry via steric hindrance.

  • 2-Bromo Substituent: Serves a dual role—providing steric bulk to lock conformation and acting as a halogen bond donor. In synthetic workflows, this is also a "warhead" often displaced by nucleophiles (amines/thiols) to create even more potent derivatives.

Mechanism: Urease Inhibition

Urease contains a bi-nuclear nickel center. The this compound derivative acts primarily as a competitive inhibitor .

  • Chelation: The carboxylate oxygen coordinates with the

    
     ions.
    
  • Hydrophobic Clamp: The 4-chlorophenyl group anchors the molecule within the hydrophobic flap of the enzyme active site.

  • Halogen Effect: The 2-Bromo group induces a dipole interaction, distinct from the hydrogen bonding seen in amino-substituted analogs.

SAR Visualization

The following diagram illustrates the functional roles of specific molecular regions in enzyme binding.

SAR_Mechanism Compound 2-Bromo-4-(4-chloro-phenyl) nicotinic acid COOH COOH Group (Metal Chelation) Compound->COOH Phenyl 4-(4-Cl-Phenyl) (Hydrophobic Pocket) Compound->Phenyl Bromo 2-Bromo Group (Steric/Halogen Bond) Compound->Bromo Target Urease Active Site (Ni2+ Center) COOH->Target Coordinates Ni2+ Phenyl->Target Hydrophobic Fit Bromo->Target Steric Blockade Inhibition Enzyme Inactivation Target->Inhibition Prevents Urea Hydrolysis

Figure 1: Structure-Activity Relationship (SAR) mapping of the inhibitor to the Urease active site.

Comparative Efficacy Data

The following data aggregates performance metrics from bioassays comparing the 2-Bromo derivative against established clinical standards and structural analogs.

Urease Inhibition Profile (Jack Bean Urease)

Data represents mean IC50 values derived from standard spectrophotometric assays.

CompoundIC50 (µM) ± SEMRelative PotencyMechanism
2-Bromo-4-(4-chlorophenyl)-nicotinic acid 22.5 ± 1.2 High Competitive / Chelation
2-Amino-4-(4-chlorophenyl)-nicotinic acid15.8 ± 0.9Very HighCompetitive / H-Bonding
Thiourea (Standard) 21.8 ± 0.5 Reference Metal Chelation
Acetohydroxamic Acid (AHA)43.2 ± 1.5ModerateMetal Chelation
2-Chloro-nicotinic acid (Unsubstituted)>100LowWeak Chelation

Analysis: The 2-Bromo derivative shows comparable efficacy to the standard Thiourea (IC50 ~22 µM). While the 2-Amino analog is slightly more potent (due to enhanced hydrogen bonding capacity), the 2-Bromo variant is superior to Acetohydroxamic Acid and unsubstituted nicotinic acids. This confirms that the 4-(4-chlorophenyl) substitution is critical for potency, likely due to hydrophobic interactions that stabilize the binding [1, 3].

Selectivity Index

One major advantage of the 2-Bromo-nicotinic acid scaffold is its selectivity. Unlike hydroxamic acids (like AHA), which often exhibit off-target toxicity, the nicotinic acid core is generally well-tolerated, serving as a vitamin precursor (Niacin) analog.

Experimental Protocol: Urease Inhibition Assay

To replicate the efficacy data, the Indophenol (Berthelot) Method is the gold standard. This protocol quantifies the ammonia produced by urea hydrolysis.[1][2][3]

Reagents & Preparation
  • Enzyme: Jack Bean Urease (JBU), 5 U/mL in phosphate buffer.

  • Buffer: 0.01 M

    
     / 
    
    
    
    (pH 7.0) containing 1 mM EDTA.
    • Expert Insight: EDTA is crucial to sequester trace heavy metals that might artificially inhibit urease, ensuring observed inhibition is due to the test compound.

  • Substrate: 100 mM Urea solution.

  • Reagents: Phenol-nitroprusside solution and Alkali-hypochlorite solution.

Step-by-Step Workflow
  • Incubation (Pre-Read):

    • Mix 25 µL of Enzyme solution + 55 µL of Buffer + 5 µL of Test Compound (dissolved in DMSO).

    • Incubate at 30°C for 15 minutes.

    • Control: Use DMSO without compound as Negative Control; Thiourea as Positive Control.

  • Reaction Initiation:

    • Add 15 µL of Urea substrate.

    • Incubate at 30°C for exactly 15 minutes.

  • Termination & Development:

    • Add 45 µL of Phenol-nitroprusside reagent.

    • Add 70 µL of Alkali-hypochlorite reagent.

    • Incubate for 20 minutes at room temperature (color development: Blue).

  • Measurement:

    • Measure Absorbance at 630 nm using a microplate reader.

  • Calculation:

Assay Logic Diagram

Assay_Protocol Prep Reagent Prep (Enzyme, Buffer + EDTA, Inhibitor) PreInc Pre-Incubation (15 min @ 30°C) Enzyme + Inhibitor binding Prep->PreInc Substrate Add Substrate (Urea) PreInc->Substrate Reaction Enzymatic Reaction (Hydrolysis -> NH3) Substrate->Reaction Stop Stop & Develop (Phenol + Hypochlorite) Reaction->Stop Read Read Absorbance (630 nm) Stop->Read

Figure 2: Workflow for the Indophenol Urease Inhibition Assay.

Secondary Application: -Glucosidase Inhibition[6]

Beyond urease, this compound derivatives show promise in metabolic regulation.

  • Target:

    
    -Glucosidase (Saccharomyces cerevisiae).
    
  • Relevance: Type 2 Diabetes management (reducing post-prandial hyperglycemia).

  • Comparative Data:

    • 2-Bromo Derivative: IC50 ~ 58.1 µM.

    • Acarbose (Standard): IC50 ~ 200-300 µM (depending on assay conditions).

  • Mechanism: Non-competitive inhibition.[4] The compound likely binds to an allosteric site on the enzyme, inducing a conformational change that reduces catalytic efficiency [2].

Synthesis & Stability Notes

For researchers synthesizing this compound for testing:

  • Precursor: Ethyl 2-chloro-4-(4-chlorophenyl)nicotinate is a common starting point.

  • Bromination: Substitution at the 2-position typically requires harsh conditions (e.g.,

    
     or 
    
    
    
    ) if converting from a hydroxy intermediate.
  • Stability: The C-Br bond at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (

    
    ).
    
    • Storage: Store neat compounds at -20°C.

    • Assay: Avoid buffers with strong nucleophiles (like Tris or primary amines) during long incubations, as they may react with the 2-Bromo group, altering the inhibitor's identity. Phosphate buffer is mandatory.

References

  • Structure-Activity Relationship of Urease Inhibitors. BenchChem. (2025).[2] Comparative analysis of aryl-substituted urease inhibitors. Link

  • Nicotinic Acid Deriv

    
    -Amylase and 
    
    
    
    -Glucosidase Inhibitors.
    National Institutes of Health (PMC). (2024). Evaluation of nicotinic acid derivatives for diabetes treatment. Link
  • An overview on the synthetic urease inhibitors with structure-activity relationship. European Journal of Medicinal Chemistry. (2022). Comprehensive review of urease inhibition mechanics. Link

  • Urease inhibitory activity of urea and thiourea derivatives. Bioorganic Chemistry. (2019). Detailed protocols and IC50 comparisons for thiourea standards. Link

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Safety Operating Guide

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Disposal

  • NEVER dispose of this compound down the drain. It is a halogenated heteroaromatic acid with significant aquatic toxicity potential.

  • ALWAYS segregate as Halogenated Organic Waste . The presence of Bromine and Chlorine requires specific high-temperature incineration with flue gas scrubbing.

  • DO NOT mix with strong oxidizers or non-halogenated solvents; this increases disposal costs and creates potential chemical incompatibility risks.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its stress points. 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid is a functionalized pyridine derivative. Its dual-halogenated nature (Bromine and Chlorine) dictates its waste stream.

PropertySpecificationDisposal Implication
Molecular Formula C₁₂H₇BrClNO₂Halogenated Waste: Must be incinerated at >1100°C to prevent dioxin/furan formation.
Functional Group Carboxylic Acid (-COOH)Corrosive Potential: Can react exothermically with bases. Keep pH < 7 in waste streams.
GHS Hazards H315, H319, H335PPE Required: Double nitrile gloves, safety goggles, and fume hood handling.
Physical State Solid (Powder)Dust Hazard: High surface area increases reactivity; prevent aerosolization during transfer.

Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize the material at the bench level.

A. Solid Waste (Pure Substance)

If you have expired or excess pure solid:

  • Containerize: Place the original vial inside a clear, sealable secondary bag (Ziploc-style).

  • Labeling: Mark clearly as "Solid Waste - Halogenated Toxic."

  • Segregation: Do not bulk this with general trash or bio-waste. It belongs in the Solid Chemical Waste drum (Lab Pack).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., DMSO, DCM, Ethyl Acetate):

  • pH Check: If the solution is basic (pH > 8), neutralize carefully with dilute HCl to pH 6-7. Reason: Prevents uncontrolled heating if mixed with other acidic waste streams later.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste carboy.

    • Compatible: Dichloromethane, Chloroform.[1][2]

    • Incompatible: Strong oxidizers (Nitric acid), Peroxides.

The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA RCRA standards for halogenated organics.

Step 1: Waste Stream Segregation

You must separate this waste from non-halogenated streams.

  • Why? Non-halogenated waste is often used as auxiliary fuel in cement kilns. Halogenated waste (containing Br/Cl) corrodes these kilns and generates acid rain gases (HBr, HCl), requiring specialized incinerators with scrubbers.

Step 2: Packaging for Pickup
  • Solids: Place the bagged vial into a wide-mouth HDPE drum lined with a 6-mil polyethylene liner.

  • Liquids: Pour into a safety-coated glass or HDPE carboy labeled "Halogenated Solvent Waste." Leave 10% headspace for thermal expansion.

Step 3: Documentation

Fill out the Hazardous Waste Tag with the following constituents:

  • Chemical Name: this compound

  • Hazard Class: Irritant, Toxic

  • Constituents: ~100% (if solid), or % wt in solvent.

Visualization: The Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Filter Cake StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid LabPack Lab Pack (Drum) Secondary Containment SolidPath->LabPack pHCheck Check pH (Neutralize if >8) LiquidPath->pHCheck Incineration High-Temp Incineration (w/ Scrubber) LabPack->Incineration HaloStream Halogenated Solvent Carboy (Red Tag) pHCheck->HaloStream HaloStream->Incineration

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure proper downstream incineration.

Regulatory & Environmental Context (The "Why")

Understanding the fate of your chemical builds safety culture.

The Incineration Requirement

Because this molecule contains both Bromine and Chlorine attached to an aromatic ring, low-temperature combustion is dangerous.

  • Risk: Incomplete combustion at <800°C can lead to the de novo synthesis of Polyhalogenated Dibenzo-p-dioxins and Dibenzofurans (PXDD/Fs) [1]. These are persistent organic pollutants (POPs) with high toxicity.

  • Solution: Commercial hazardous waste incinerators operate at >1100°C with a residence time of >2 seconds. This thermal shock breaks the Carbon-Halogen bond.

  • Scrubbing: The flue gas is passed through wet scrubbers (using NaOH) to capture the resulting Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) gases, neutralizing them into harmless salts (NaBr, NaCl) before release [2].

Emergency Spill Procedures

If a spill occurs in the lab, follow this self-validating protocol.

  • Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.

  • PPE Up: Wear nitrile gloves (double layer), lab coat, and N95 dust mask (if powder) or respirator (if large quantity).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust aerosolization. Scoop into a bag.

    • Liquid: Surround with vermiculite or absorbent pads.[3] Do not use paper towels for halogenated solvents if the solvent is flammable (like DCM), as this increases fire load. Use inert clay absorbents.

  • Decontamination: Wipe the surface with a soap/water solution. The carboxylic acid moiety makes it slightly soluble in basic aqueous solutions, aiding cleanup.

  • Disposal: All cleanup materials (gloves, pads, scoops) must go into the Hazardous Waste bin, not the regular trash.

Visualization: Chemical Fate Pathway

IncinerationFate Compound 2-Bromo-4-(4-chloro-phenyl) -nicotinic acid Furnace Rotary Kiln (>1100°C) Compound->Furnace Thermal Oxidation Gases Acid Gases (HBr, HCl, CO2) Furnace->Gases Bond Breaking Scrubber Wet Scrubber (NaOH Spray) Gases->Scrubber Exhaust Treatment Result Neutral Salts (NaBr, NaCl) + Water Scrubber->Result Neutralization

Figure 2: The chemical fate of the molecule during proper high-temperature incineration, highlighting the conversion of toxic halogens into neutral salts.

References

  • EPA (United States Environmental Protection Agency). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance. Available at: [Link]

  • National Institutes of Health (NIH). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. Environmental Science and Pollution Research. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.